![molecular formula C14H19NO4 B12290765 Methyl N-[(benzyloxy)carbonyl]valinate CAS No. 134306-34-6](/img/structure/B12290765.png)
Methyl N-[(benzyloxy)carbonyl]valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Val-OMe: , also known as N-Benzyloxycarbonyl-L-valine methyl ester, is a synthetic compound widely used in biochemical research. It is a derivative of valine, an essential amino acid, and is often utilized in peptide synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-Val-OMe typically involves the protection of the amino group of valine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with methanol. One common method involves the use of carbodiimide coupling agents such as EDC-HCl in the presence of Oxyma Pure to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of Z-Val-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Z-Val-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield free valine.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Aminolysis: Requires the presence of an amine and a catalyst such as a carbodiimide.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used to remove the benzyloxycarbonyl group.
Major Products:
Hydrolysis: Produces valine and methanol.
Aminolysis: Produces valine amides.
Substitution: Produces free valine.
Scientific Research Applications
Chemistry: Z-Val-OMe is used as a building block in peptide synthesis. It serves as a protected form of valine, allowing for selective reactions at other functional groups without interference from the amino or carboxyl groups .
Biology: In biological research, Z-Val-OMe is used to study enzyme-substrate interactions and protein folding. It is also employed in the synthesis of peptide-based inhibitors and substrates for various enzymes .
Medicine: Z-Val-OMe derivatives are investigated for their potential therapeutic applications, including as inhibitors of proteases involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, Z-Val-OMe is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of complex drug molecules .
Mechanism of Action
Z-Val-OMe exerts its effects primarily through its role as a substrate or inhibitor in enzymatic reactions. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at the ester or carboxyl group. Upon removal of the protective group, the free valine can interact with enzymes, influencing their activity and function .
Comparison with Similar Compounds
Z-Val-Ala-Asp(OMe)-FMK: Another benzyloxycarbonyl-protected peptide used as a caspase inhibitor.
Z-L-Phg-Val-OMe: A dipeptide with similar protective groups used in peptide synthesis.
Uniqueness: Z-Val-OMe is unique due to its specific protective groups and its role as a versatile building block in peptide synthesis. Its stability and reactivity make it an essential compound in both research and industrial applications.
Conclusion
Z-Val-OMe is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and versatility make it an indispensable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506512 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134306-34-6 |
Source


|
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
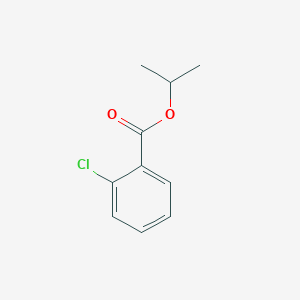
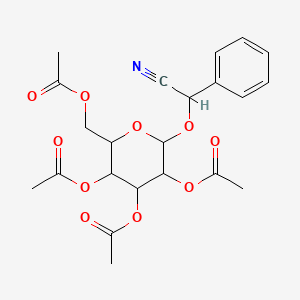
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
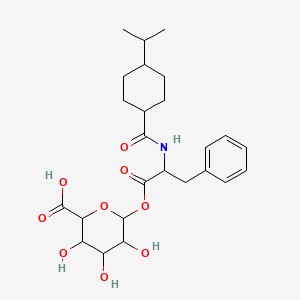
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
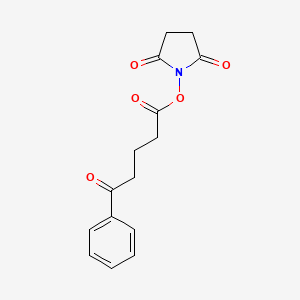

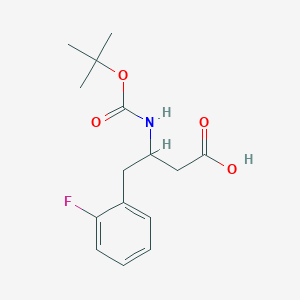
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
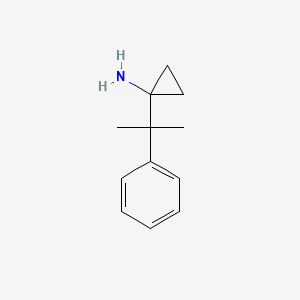
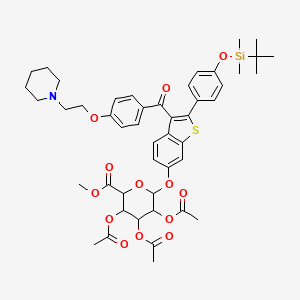
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
